The synthesis of 2-(4-bromo-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several methods. A common approach involves the reaction of phthalic anhydride with 4-bromobutanol in the presence of a suitable catalyst. The following steps outline a potential synthetic route:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .
The molecular structure of 2-(4-bromo-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione features a bicyclic isoindole framework fused to a carbonyl-containing side chain. Key structural characteristics include:
The compound's structure can be represented by its InChI key: UXFWTIGUWHJKDD-UHFFFAOYSA-N
, allowing for precise identification in chemical databases .
The chemical reactivity of 2-(4-bromo-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione includes:
These reactions highlight the versatility of this compound in organic synthesis and its potential utility in developing new materials or pharmaceuticals .
The mechanism of action for compounds like 2-(4-bromo-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione often involves interactions with biological targets such as enzymes or receptors. While specific studies on this compound may be limited, related isoindoles have been shown to modulate various biochemical pathways:
Research into similar compounds suggests that their activity may be linked to structural features such as the presence of halogens and carbonyl groups that enhance binding affinity .
Key physical and chemical properties of 2-(4-bromo-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione include:
Property | Value |
---|---|
Melting Point | 147–148 °C |
Boiling Point | Approximately 404 °C |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties indicate that the compound is solid at room temperature and has moderate thermal stability .
The applications of 2-(4-bromo-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione extend across various fields:
The synthesis of 2-(4-bromo-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 70386-38-8) relies on strategic bromination at the penultimate step to preserve reactive functionality. A validated approach employs 3-bromo-2-butanone (CAS 814-75-5) as the key brominated precursor, synthesized via regioselective bromination of 2-butanone. This precursor reacts with potassium phthalimide under optimized conditions to yield the target compound [2] [9]. Alternative routes utilize N-(4-bromo-3-oxobutyl)phthalimide (CAS 6284-26-0), where bromination precedes isoindole ring formation, though this method risks undesired ring halogenation [1] [3].
A critical advancement involves in situ generation of bromoketones using bromine-oxidant systems. For example, oxidation of 1-(phthalimido)-3-buten-2-ol with sodium hypobromite/acetic acid achieves 70% yield while minimizing polybromination byproducts [9]. The bromination step requires precise stoichiometric control (1.05-1.10 eq. bromine) and sub-zero temperatures (−10°C to 0°C) to suppress α,α′-dibromination, a common side reaction that reduces final yield by 15-30% [9].
Table 1: Bromination Methods for Precursor Synthesis
Brominating Agent | Solvent System | Temp (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
Br₂ (neat) | Tetrachloromethane | 25 | 2 | 71 | α,α′-Dibromide (18%) |
NaOBr/AcOH | Water | 20-70 | 17 | 88 | <5% |
NBS/SiO₂ | Methanol | Reflux | 0.17 | 83 | Dehydrohalogenation (9%) |
Construction of the isoindole-1,3-dione core precedes or follows the introduction of the bromoacetyl side chain, with each strategy impacting overall efficiency. The Gabriel synthesis remains predominant, where phthalimide potassium salt undergoes N-alkylation with 1,4-dibromobutan-2-one. This reaction demands anhydrous polar aprotic solvents (DMF or DMSO) at 60-80°C for 4-6 hours, achieving 75-92% cyclization yields [2] [9]. Microwave-assisted cyclization (100W, 120°C) reduces reaction times from hours to minutes (≤30 min) while maintaining yields >85%, demonstrating significant process intensification benefits [5].
An alternative cyclocondensation route employs phthalic anhydride and 4-amino-1-bromoacetone derivatives, but this method suffers from low regioselectivity (50-60%) and requires chromatographic purification. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances reactivity in biphasic systems (toluene/water), enabling cyclization at ambient temperature with 90% conversion within 3 hours [10]. Crucially, the bromoketone functionality remains intact when cyclization occurs prior to bromination, though this sequence necessitates late-stage halogenation with inherent selectivity challenges [9].
Regioselective bromination at the C4 position of the butanone side chain is pivotal for maintaining the compound's reactivity in downstream applications. Lewis acid catalysis, particularly ZnCl₂ (5-10 mol%), directs electrophilic bromination to the terminal methyl group rather than the thermodynamically favored α-carbonyl position. This method achieves >90% regioselectivity in chlorinated solvents (dichloromethane) at −20°C [8] [9].
Radical bromination using N-bromosuccinimide (NBS) and AIBN initiator (1 mol%) under reflux conditions provides complementary selectivity for secondary carbons, but generates undesired dibrominated contaminants when applied to this substrate. Recent advances utilize enzyme-mediated bromination with vanadium-dependent haloperoxidases in aqueous buffer (pH 5.0), affording 65-70% regioselective monobromination at 30°C, though scalability remains challenging [9].
Table 2: Bromination Selectivity Under Catalytic Conditions
Catalyst System | Bromine Source | Solvent | Regioselectivity (C4 vs C2) | Monobrominated Isomer Yield |
---|---|---|---|---|
None (thermal) | Br₂ | CCl₄ | 1:3.2 | 58% |
ZnCl₂ (5 mol%) | Br₂ | CH₂Cl₂ | 8.5:1 | 91% |
FeCl₃ (10 mol%) | Br₂ | EtOAc | 4.7:1 | 82% |
V-BrPO (enzyme) | KBr/H₂O₂ | Phosphate buffer | 6.3:1 | 67% |
Solvent polarity critically influences both cyclization efficiency and bromination regioselectivity. For N-alkylation steps, high-polarity solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) increase nucleophilicity of phthalimide salts, reducing reaction times by 40% compared to THF or acetonitrile [2] [9]. Bromination steps conversely require low-polarity media (dichloromethane, ethyl acetate) to suppress solvolysis of the bromoketone functionality. Mixed solvent systems (e.g., toluene/water 4:1) with phase-transfer catalysts enable homogeneous reaction conditions while facilitating aqueous workup [10].
Temperature optimization reveals competing requirements: cyclization proceeds optimally at 80°C (yield: 92±3%), while bromination requires −10°C to 0°C for maximal selectivity. Flow chemistry systems resolve this conflict by conducting cyclization in a high-temperature zone (80-100°C) followed by immediate inline quenching and low-temperature bromination, boosting overall yield to 86% compared to 72% in batch processes [9]. Concentration studies demonstrate that 0.5-0.7M solutions minimize dimerization byproducts during N-alkylation, while higher concentrations (1.2-1.5M) favor bromination kinetics without compromising selectivity.
Additive screening identifies magnesium oxide (1-2 wt%) as crucial for stabilizing the bromoketone product during storage and purification, reducing decomposition from 15% to <2% over 48 hours at 25°C [9]. Post-reaction purification via antisolvent crystallization (hexane/ethyl acetate 5:1) provides analytically pure compound (>97% HPLC) without requiring column chromatography, enhancing process sustainability.
Table 3: Solvent Optimization for Key Synthetic Steps
Reaction Step | Optimal Solvent | Temp (°C) | Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
N-Alkylation | DMF | 80 | 4 | 92 | <3% dialkylated phthalimide |
Bromination (uncatalyzed) | CCl₄ | 25 | 2 | 71 | 18% dibromide |
Bromination (ZnCl₂) | CH₂Cl₂ | -20 | 3 | 91 | <5% dibromide |
Final crystallization | Hexane/EtOAc (5:1) | 0-5 | - | 85 (recovery) | Residual DMF <0.1% |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9